Divergent Odor Quality: 8-Oxocitronellyl Acetate Elicits Musty–Rotten–Coconut Notes Unlike Any Citronellyl Acetate or Citronellol Derivative
In a systematic comparison of six C-8 oxygenated derivatives of β-citronellol and citronellyl acetate using gas chromatography-olfactometry (GC-O), 8-oxocitronellyl acetate was the singular compound that diverged from the citrusy, fresh, and floral odor character common to citronellyl acetate (CAS 150-84-5), β-citronellol, 8-hydroxycitronellol, 8-oxocitronellol, and 8-hydroxycitronellyl acetate. Panelists consistently described 8-oxocitronellyl acetate as musty, rotten, and coconut-like, while all other tested derivatives retained parent-like citrus–floral profiles [1].
| Evidence Dimension | Odor quality character (sensory descriptor) |
|---|---|
| Target Compound Data | Musty, rotten, coconut-like (8-oxocitronellyl acetate) |
| Comparator Or Baseline | Citronellyl acetate: citrusy, fresh, fruity; β-Citronellol: sweet, rose-like; 8-Hydroxycitronellyl acetate: citrusy-floral (parent-like) |
| Quantified Difference | Qualitative divergence; 8-oxocitronellyl acetate is the only derivative in the tested set exhibiting negative/divergent odor attributes |
| Conditions | GC-O analysis; odor evaluated by trained panel in air using (E)-isomer; compounds synthesized and analytically characterized for purity |
Why This Matters
For fragrance formulation, aroma chemistry research, or olfactory receptor studies, substituting any other citronellyl derivative will yield a fundamentally different—and misrepresentative—sensory outcome, invalidating experimental or product intent.
- [1] Elsharif SA, Buettner A. Influence of the chemical structure on the odor characters of β-citronellol and its oxygenated derivatives. Food Chemistry. 2017;232:704-711. doi:10.1016/j.foodchem.2017.04.053 View Source
